Sultriecin
Overview
Description
Sultriecin is the dominant analogue in a family of triene antibiotics. It was originally thought to be sulfate esters, but it has been proven to be phosphate esters .
Synthesis Analysis
The total synthesis of phostriecin, previously known as sultriecin, its structural reassignment as a phosphate versus sulfate monoester, and the assignment of its relative and absolute stereochemistry are disclosed . Key steps of the synthetic approach include a Brown allylation for diastereoselective introduction of the C9 stereochemistry, an asymmetric CBS reduction to establish the lactone C5-stereochemistry, diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor, and single-step installation of the sensitive Z,Z,E-triene unit through a chelation-controlled cuprate addition with installation of the C11 stereochemistry .Molecular Structure Analysis
The molecular formula of Sultriecin is C23H34NaO8S . The InChIKey is PKEGOJYZRWFBJE-CRKRICINSA-N .Scientific Research Applications
Antifungal and Antitumor Properties
Sultriecin, discovered as a novel antibiotic produced by Streptomyces roseiscleroticus, has demonstrated significant in vitro antifungal activity. More importantly, it has shown potent in vivo antitumor activity against various types of leukemias and melanoma. Its unique structural units, including a conjugated triene, an alpha,beta-unsaturated delta-lactone, and a sulfate functionality, contribute to these effects (Ohkuma et al., 1992).
Molecular Structure and Synthesis
Significant research has been conducted on the synthesis and structural analysis of sultriecin. A study detailed the total synthesis of phostriecin, the relative and absolute stereochemistry of which led to a structural reassignment of sultriecin as a phosphate versus sulfate monoester. This research confirmed that phostriecin, and not sultriecin, is an effective and selective inhibitor of protein phosphatase 2A (PP2A), which is critical for its antitumor activity. This study also highlighted the importance of specific structural components in determining the activity of the compound (Burke et al., 2010).
Role in Sulfur-Based Biological Processes
Sultriecin's sulfur-containing structure aligns with the broader research interest in sulfur chemistry, which is crucial in various biological and environmental processes. Sulfur, an abundant element, plays a vital role in biological systems and is central to many scientific research topics, such as energy efficiency, environmental applications, and the development of novel materials with unique properties (Boyd, 2016).
Other Sulfur-Based Compounds and Their Applications
Research on metal sulfides, for instance, has implications for renewable energy applications due to their tunable properties and potential use in various energy conversion processes. These studies on metal sulfides can provide insights into the application and manipulation of sulfur-containing compounds like sultriecin for various technological advancements (Chandrasekaran et al., 2019)
properties
IUPAC Name |
[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8S/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29)/b8-7+,10-9+,13-11+,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVZPLREMJSBU-GGLGEDEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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